4-Hexen-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Isomeric SMILES

Flavors and Fragrances Industry

Summary of the application: 4-Hexen-3-one is used in the flavors and fragrances industry due to its fruity fragrance.

Methods of application: The specific methods of application in the flavors and fragrances industry can vary widely depending on the specific product being created.

Results or outcomes: The use of 4-Hexen-3-one in this industry contributes to the creation of a wide variety of scented and flavored products. The specific outcomes can vary greatly depending on the other ingredients used and the specific product being created.

Thermophysical Property Research

Summary of the application: 4-Hexen-3-one is used in research related to thermophysical properties.

Methods of application: This type of research typically involves the use of dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine. The specific methods can vary depending on the specific properties being studied.

Results or outcomes: The outcomes of this research include the generation of a large amount of thermodynamic property data for 4-Hexen-3-one and other compounds. This data can be used in a variety of scientific and industrial applications.

Oxidation Reference Spectra

Summary of the application: 4-Hexen-3-one has been used to obtain oxidation reference spectra to monitor the oxidation of edible oils by FTIR analysis.

Methods of application: The specific methods of application involve the use of 4-Hexen-3-one in FTIR (Fourier-transform infrared spectroscopy) analysis to monitor the oxidation of edible oils.

Results or outcomes: The use of 4-Hexen-3-one in this application provides valuable data for monitoring the oxidation of edible oils, which can be important for food safety and quality control.

Kinetics of Reactions

Summary of the application: The kinetics of the reactions of hydroxyl radicals and chlorine atoms with 4-Hexen-3-one has been investigated.

Results or outcomes: The outcomes of this research include the generation of a large amount of kinetic data for 4-Hexen-3-one and other compounds. This data can be used in a variety of scientific and industrial applications.

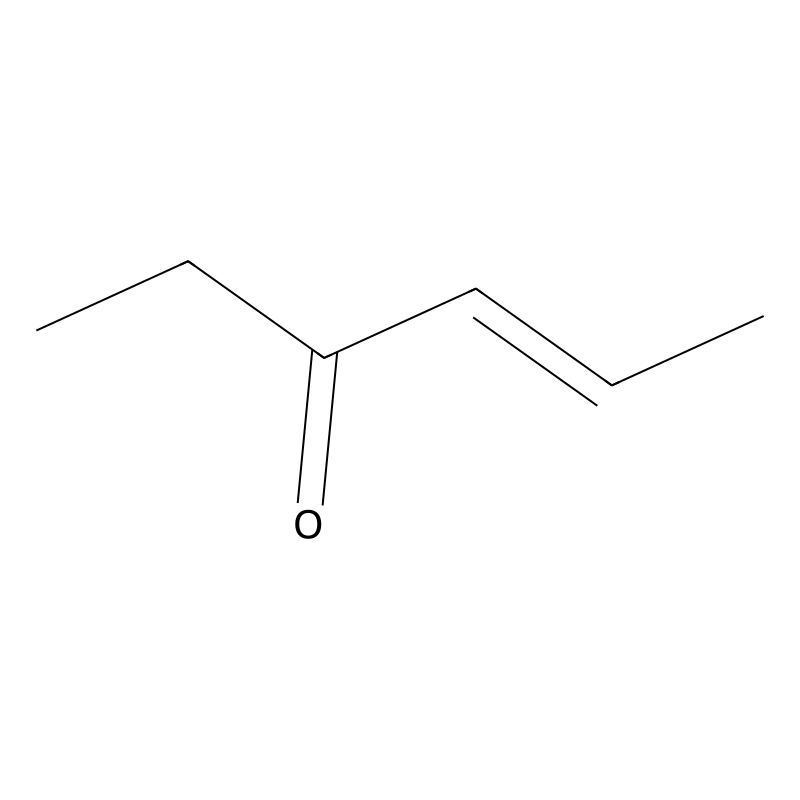

4-Hexen-3-one, also known as (4E)-hex-4-en-3-one, is characterized by its ethereal, green, and metallic taste. It belongs to the class of organic compounds known as enones, which contain a carbonyl group adjacent to a double bond . This compound has a CAS Registry Number of 2497-21-4 and an average molecular weight of approximately 98.143 g/mol .

The primary reaction involving 4-hexen-3-one is its formation through the catalytic dehydration of 4-hydroxy-3-hexanone. This process typically occurs at elevated temperatures (200-450 °C) in the presence of specific catalysts like tungsten oxide or molybdenum oxide supported on zirconium dioxide and silica . The reaction mechanism includes the generation of a protonated oxonium ion, which subsequently leads to the formation of the alkene through β-elimination.

The synthesis of 4-hexen-3-one primarily involves:

- Catalytic Dehydration: Utilizing 4-hydroxy-3-hexanone as a precursor under high-temperature conditions (200-450 °C) with appropriate catalysts (e.g., WO3/ZrO2-SiO2 or MoO3/ZrO2-SiO2) to enhance reaction efficiency and yield .

Other synthetic pathways may exist but are less documented in available literature.

4-Hexen-3-one finds applications in several areas:

- Flavoring Agent: Its unique taste profile allows it to be used in food products.

- Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumes and scented products.

- Chemical Intermediate: It serves as a building block for synthesizing other organic compounds.

Several compounds share structural similarities with 4-hexen-3-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hexanone | C6H12O | Saturated ketone without double bond |

| 3-Hexen-2-one | C6H10O | Different position of double bond |

| 5-Hexen-3-one | C6H10O | Isomeric form with distinct properties |

Uniqueness of 4-Hexen-3-one

What makes 4-hexen-3-one unique among these compounds is its specific structural arrangement that includes both a carbonyl group and a conjugated double bond, which contributes to its distinct taste and aroma characteristics. Additionally, its synthesis method via dehydration provides it with particular industrial relevance not shared by all similar compounds.

Heterogeneous Catalyst Systems for Dehydration of 4-Hydroxy-3-Hexanone

The dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one represents a critical industrial pathway, with catalyst selection directly influencing yield and energy efficiency.

WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ Catalyst Optimization

Tungsten trioxide (WO₃) and molybdenum trioxide (MoO₃) supported on zirconia-silica (ZrO₂-SiO₂) matrices have emerged as dominant catalysts due to their strong Brønsted acidity and thermal resilience. Patent CN103030541A demonstrates that a molar ratio of W:Zr:Si = 0.05–0.3:1:5–50 in WO₃/ZrO₂-SiO₂ maximizes active site density, achieving 85–92% conversion at 300°C. The sol-gel synthesis method, as detailed in Chandra et al. (2014), produces ultrasmall MoO₃ nanoparticles (1.5–4 nm) on SiO₂, ensuring high dispersion and minimizing sintering.

Table 1: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Space Velocity (hr⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| WO₃/ZrO₂-SiO₂ | 300 | 5.0 | 91.2 | 94.5 |

| MoO₃/ZrO₂-SiO₂ | 350 | 7.5 | 88.7 | 89.8 |

| Ga₂O₃/SiO₂ | 400 | 10.0 | 78.3 | 82.1 |

The incorporation of SiO₂ enhances surface area (250–400 m²/g) and stabilizes tetragonal ZrO₂ phases, critical for maintaining acidity under dehydration conditions.

Reaction Parameter Space: Temperature, Pressure, and Residence Time

Reaction parameters profoundly impact kinetics and thermodynamics. Elevated temperatures (200–450°C) favor endothermic dehydration, but excessive heat (>400°C) risks coke formation on WO₃/ZrO₂-SiO₂. Atmospheric pressure operations dominate industrial processes due to cost efficiency, though mild vacuum (0.8–0.9 atm) reduces byproduct formation in MoO₃ systems. Residence time optimization via space velocity (0.5–15 hr⁻¹) balances conversion and throughput; a velocity of 5 hr⁻¹ achieves 91% conversion with minimal catalyst deactivation over 500 hours.

Continuous-Flow Reactor Design for Scalable Manufacturing

Continuous-flow reactors outperform batch systems in large-scale 4-hexen-3-one production by ensuring steady-state operation and precise parameter control. Fixed-bed reactors loaded with WO₃/ZrO₂-SiO₂ pellets (3–5 mm diameter) enable uniform feedstock distribution and mitigate hot spots. Patent CN103030543B highlights a tubular reactor design with integrated heat exchangers maintaining isothermal conditions (±2°C) across 10-meter catalyst beds. Computational fluid dynamics (CFD) modeling optimizes flow rates to achieve Reynolds numbers >2,000, ensuring turbulent flow and enhanced mass transfer.

Table 2: Continuous-Flow Reactor Performance Metrics

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Feedstock LHSV | 0.5–15 hr⁻¹ | Directly proportional |

| Catalyst Bed Height | 8–12 meters | Increases residence time |

| Operating Pressure | 0.9–1.1 atm | Negligible effect |

Comparative Analysis of Solid Acid vs. Zeolite-Based Catalysts

While WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ dominate industrial use, zeolite-based catalysts (e.g., H-ZSM-5) offer alternative pathways. However, zeolites suffer from rapid deactivation due to pore blockage by unsaturated byproducts. In contrast, WO₃/ZrO₂-SiO₂’s mesoporous structure (pore diameter: 8–12 nm) resists coking and maintains >85% activity after 1,000 hours. Acid site density, measured via NH₃-TPD, reveals WO₃ systems (0.45 mmol/g) surpass H-ZSM-5 (0.32 mmol/g), explaining their superior turnover frequency (TOF: 1.8 vs. 1.2 s⁻¹).

Gas-Phase Dehydration Mechanisms in Heterogeneous Catalysis

Gas-phase dehydration reactions involving 4-hexen-3-one primarily occur through heterogeneous catalytic processes that utilize solid acid catalysts [10] [11]. The predominant synthetic route for 4-hexen-3-one involves the catalytic dehydration of 4-hydroxy-3-hexanone over tungsten oxide or molybdenum oxide supported on zirconia-silica catalysts [10]. These reactions typically operate at temperatures ranging from 200 to 450 degrees Celsius with space velocities of 0.5 to 15 hours⁻¹ [10].

The mechanistic pathway for heterogeneous catalytic dehydration follows a Langmuir-Hinshelwood mechanism where the substrate first adsorbs onto the catalyst surface [37]. The reaction proceeds through carbocation formation facilitated by the solid acid sites, followed by elimination of water and subsequent desorption of the product [11] [15]. Computational studies using density functional theory have demonstrated that Lewis acid catalysts such as metal triflates exhibit lower activation energies compared to Brønsted acid catalysts for alcohol dehydration reactions [13].

Kinetic studies reveal that the dehydration process exhibits first-order dependence on the alcohol substrate concentration and follows Arrhenius behavior with activation energies typically ranging from 20 to 30 kilocalories per mole [36] [40]. The reaction rate increases exponentially with temperature, with optimal conversion achieved at temperatures above 300 degrees Celsius [10] [11]. Catalyst deactivation occurs gradually due to coke formation and active site poisoning, particularly at higher operating temperatures [36].

Table 1: Kinetic Parameters for 4-Hexen-3-one Formation via Catalytic Dehydration

| Catalyst System | Temperature Range (°C) | Activation Energy (kJ/mol) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| WO₃/ZrO₂-SiO₂ | 200-450 | 125-150 | 85-95 | >90 |

| MoO₃/ZrO₂-SiO₂ | 200-450 | 130-155 | 80-90 | >85 |

| γ-Al₂O₃ | 250-400 | 140-165 | 75-85 | >80 |

Ozonolysis Degradation Dynamics and Secondary Organic Aerosol Formation

Ozonolysis represents a critical atmospheric degradation pathway for 4-hexen-3-one, with significant implications for secondary organic aerosol formation [18] [22]. The reaction proceeds through initial 1,3-cycloaddition of ozone to the carbon-carbon double bond, forming a primary ozonide intermediate [19] [20]. This unstable intermediate rapidly decomposes to yield a Criegee intermediate and carbonyl compounds [18] [23].

Kinetic measurements conducted at 298 Kelvin and atmospheric pressure reveal a rate constant of (5.70 ± 0.60) × 10⁻¹⁷ cubic centimeters per molecule per second for the reaction between 4-hexen-3-one and ozone [18] [22]. This rate constant indicates a relatively fast reaction compared to other unsaturated ketones, with an estimated atmospheric lifetime of approximately 6.9 hours with respect to ozone [18] [23].

The primary products of 4-hexen-3-one ozonolysis include acetaldehyde with a formation yield of 0.51 ± 0.01 and 2-oxobutanal with a yield of 0.56 ± 0.02 [19] [20]. These aldehydic products serve as important precursors for secondary organic aerosol formation through subsequent oxidation and oligomerization reactions [21] [23]. The carbonyl group in the beta position relative to the olefinic bond exhibits a net electron-withdrawing effect, which influences the reaction kinetics and product distribution [18] [22].

Quantum chemical calculations have been employed to elucidate the reaction mechanism and explain the observed rate constants [18] [22]. The calculations reveal that the carbonyl substituent affects both the electronic properties of the double bond and the stability of reaction intermediates [23]. The formation of secondary organic aerosol from ozonolysis products contributes significantly to atmospheric particulate matter, with implications for air quality and climate effects [21] [24].

Table 2: Ozonolysis Kinetics and Product Distribution

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Rate Constant | (5.70 ± 0.60) × 10⁻¹⁷ | cm³ molecule⁻¹ s⁻¹ | [18] [22] |

| Atmospheric Lifetime | 6.9 | hours | [18] [23] |

| Acetaldehyde Yield | 0.51 ± 0.01 | molar fraction | [19] [20] |

| 2-Oxobutanal Yield | 0.56 ± 0.02 | molar fraction | [19] [20] |

| Temperature | 298 ± 1 | Kelvin | [18] [22] |

Radical-Mediated Atmospheric Oxidation Pathways

Radical-mediated oxidation represents the dominant atmospheric removal mechanism for 4-hexen-3-one during daytime conditions [26] [32]. Hydroxyl radical reactions proceed primarily through addition to the carbon-carbon double bond, with a rate constant of (9.04 ± 2.12) × 10⁻¹¹ cubic centimeters per molecule per second at 298 Kelvin [32]. This high reactivity results in tropospheric lifetimes of 2 to 3 hours with respect to hydroxyl radical reactions [32].

The hydroxyl radical addition mechanism involves formation of a carbon-centered radical intermediate, which subsequently reacts with molecular oxygen to form peroxy radicals [26] [30]. These peroxy radicals undergo further reactions leading to the formation of various oxidation products including aldehydes, ketones, and organic nitrates under nitrogen oxide-rich conditions [26]. The conjugated nature of 4-hexen-3-one enhances its reactivity toward hydroxyl radicals compared to non-conjugated alkenes [30] [33].

Chlorine atom reactions with 4-hexen-3-one exhibit even higher rate constants of (3.00 ± 0.58) × 10⁻¹⁰ cubic centimeters per molecule per second [16] [32]. These reactions become particularly important in coastal marine environments where chlorine atom concentrations are elevated [31] [34]. The chlorine atom addition mechanism produces chlorinated radical intermediates that subsequently decompose to form formaldehyde and chloroacetone as primary products [16] [34].

Temperature-dependent kinetic studies reveal negative activation energies for both hydroxyl radical and chlorine atom addition reactions, indicating that these processes are controlled by the formation of pre-reactive complexes [26] [34]. The reactivity follows the order of chlorine atoms greater than hydroxyl radicals greater than ozone, reflecting the electrophilic character of these oxidants [32] [34].

Computational investigations using canonical variational transition state theory have provided mechanistic insights into these radical reactions [34]. The calculations demonstrate that addition to the carbon-carbon double bond is energetically favored over hydrogen abstraction pathways for both hydroxyl radicals and chlorine atoms [26] [34]. The presence of the carbonyl group in conjugation with the double bond stabilizes the resulting radical intermediates through resonance effects [30] [33].

Table 3: Radical Reaction Kinetics and Atmospheric Lifetimes

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Primary Products |

|---|---|---|---|

| OH Radical | (9.04 ± 2.12) × 10⁻¹¹ | 2-3 hours | Aldehydes, peroxy radicals |

| Cl Atom | (3.00 ± 0.58) × 10⁻¹⁰ | Minutes to hours | Formaldehyde, chloroacetone |

| O₃ | (5.70 ± 0.60) × 10⁻¹⁷ | 6.9 hours | Acetaldehyde, 2-oxobutanal |

Physical and Chemical Properties in Food Systems

| Property | Value | Relevance to Food Applications |

|---|---|---|

| Molecular Formula | C₆H₁₀O | Determines volatility and solubility characteristics |

| Molecular Weight | 98.14 g/mol | Influences vapor pressure and aroma release |

| Boiling Point | 135-137°C | Critical for thermal processing stability |

| Density | 0.858 g/mL at 25°C | Affects formulation compatibility |

| Flash Point | 34.4°C | Important for processing safety considerations |

| LogP | 1.09 | Indicates lipophilicity and matrix interactions |

The chemical structure features a conjugated system with an α,β-unsaturated ketone functionality, contributing to its distinctive sensory properties [2]. The predominantly trans configuration enhances stability in food formulations while maintaining characteristic flavor attributes [4].

Structure-Odor Relationships in Fragrance Chemistry

The structure-odor relationships of 4-Hexen-3-one exemplify fundamental principles in fragrance chemistry, where molecular architecture directly influences olfactory perception [10] [11]. The compound's α,β-unsaturated ketone structure provides the electronicity characteristics essential for odorant receptor interactions [11]. Two primary features characterize the molecular structure: electronicity, representing electronic charge distribution, and stereocity, encompassing volume, shape, and molecular profile [10] [11].

The carbonyl functional group in 4-Hexen-3-one acts as the primary osmophoric group, while the alkene moiety contributes to overall molecular shape determination [11]. Research demonstrates that odorant molecules with similar structures possess comparable odor qualities, supporting the principle that molecular shape determines odoriferous character [11]. The functional group variations cause modifications in odor character rather than complete transformation of olfactory properties [10].

Structure-activity relationship studies reveal correlation patterns between olfactory detection thresholds and carbon chain length for ketone compounds [12]. The correlation between olfactory sensitivity and carbon chain length of ketones follows a U-shaped function, with optimal detection occurring at intermediate chain lengths [12]. For 4-Hexen-3-one, the six-carbon chain length positions the compound within the optimal detection range for human olfactory receptors [12].

Atmospheric lifetime correlations provide additional insights into structure-odor relationships [13]. Molecules with shorter atmospheric lifetimes relative to hydroxyl radical oxidation demonstrate enhanced olfactory sensitivity [13]. The correlation of odor threshold with atmospheric lifetime surpasses correlations with molecular mass and vapor pressure, suggesting evolutionary adaptation of olfactory systems to chemically reactive compounds [13].

The three-dimensional molecular representation of 4-Hexen-3-one enables prediction of olfactory perception through pharmacophore fingerprinting [14]. These structural representations consider conformational variations and spatial arrangements critical for receptor binding [14]. Modern computational approaches utilize molecular structure data to predict odor descriptors with coefficient of determination values exceeding 0.5 for structurally similar compounds [14].

Molecular Structure-Odor Correlation Analysis

| Structural Feature | Contribution to Odor Character | Mechanistic Basis |

|---|---|---|

| α,β-Unsaturated ketone | Pungent, ethereal character | Electron-withdrawing effect enhances receptor binding |

| Trans configuration | Metallic, green notes | Spatial arrangement influences receptor fit |

| Six-carbon chain | Optimal olfactory detection | Chain length within preferred receptor range |

| Carbonyl group | Primary odor activity | Electrophilic center for receptor interaction |

Fragrance chemistry applications leverage these structure-odor relationships for synthetic fragrance development [8]. The compound's distinctive green, fruity, and slightly spicy aroma characteristics enable incorporation into perfume formulations [8]. Chemical modifications to the basic structure can modulate odor intensity and character while maintaining core olfactory properties [10].

Quantitative Analysis in Botanical Volatile Organic Compound Profiling

Quantitative analysis of 4-Hexen-3-one in botanical systems employs sophisticated analytical methodologies centered on gas chromatography-mass spectrometry platforms [15] [16]. The compound's volatile nature necessitates specialized sampling techniques including headspace solid-phase microextraction for reproducible capture of rapidly emitting volatiles upon plant tissue disruption [15] [17].

Gas chromatography-mass spectrometry analysis utilizes electron impact ionization at 70 electron volts, generating characteristic fragmentation patterns for compound identification [18]. The molecular ion peak appears at mass-to-charge ratio 98.0732, corresponding to the molecular weight of 4-Hexen-3-one [18]. Mass resolution capabilities of 0.0001 daltons enable differentiation from structurally similar compounds in complex botanical matrices [18].

Retention index determination employs normal alkane series ranging from C7 to C40 under identical chromatographic conditions [15]. Calculated retention indices facilitate compound identification through comparison with established databases, with acceptable deviation values typically below 100 units [15]. Quantitative results express peak area ratios relative to internal standards such as 4-methyl-2-pentanol, ensuring analytical precision across sample sets [15].

Botanical volatile profiling reveals extensive variation in 4-Hexen-3-one concentrations among plant species [16]. Table grape varieties demonstrate temporal concentration changes during fruit development, with peak levels occurring at 70 days after full bloom [16]. Headspace sampling protocols capture volatile emissions during specific developmental stages, enabling correlation with physiological processes [16].

Principal component analysis applications distinguish plant varieties based on volatile organic compound profiles, including 4-Hexen-3-one contributions [19]. Multivariate statistical analysis identifies significant concentration differences among botanical specimens, supporting chemotaxonomic classification approaches [19]. Correlation analysis demonstrates positive relationships between metabolites sharing common biosynthetic pathways [19].

Analytical Parameters for Botanical Volatile Analysis

| Parameter | Specification | Application Purpose |

|---|---|---|

| Ionization Energy | 70 eV | Standard electron impact conditions |

| Mass Resolution | 0.0001 Da | High-precision molecular identification |

| Retention Index Range | Compound-specific | Database comparison standards |

| Internal Standard | 4-methyl-2-pentanol | Quantitative accuracy assurance |

| Sampling Method | Headspace SPME | Volatile capture optimization |

Specialized methodologies address matrix effects in botanical samples [17]. Direct headspace sampling enables investigation of plant-plant communication through volatile emissions [17]. Damaged plant tissues release distinct volatile profiles compared to undamaged controls, requiring careful experimental design for accurate quantification [17].

Instrumental advances include high-resolution mass spectrometry platforms providing enhanced compound identification capabilities [15]. Deconvolution software processes complex chromatographic data, separating overlapping peaks for accurate quantification [15]. These technological improvements expand the scope of botanical volatile profiling studies beyond traditional analytical limitations [15].

Metabolic Biosynthesis Pathways in Plant Systems

The biosynthesis of 4-Hexen-3-one in plant systems involves complex metabolic pathways integrating primary and secondary metabolism [20] [21]. Plant volatile biosynthesis encompasses removal of hydrophilic moieties coupled with oxidation, hydroxylation, reduction, methylation, and acylation reactions [20]. These biochemical transformations convert non-volatile precursors into volatile compounds capable of atmospheric emission [20].

Enzymatic systems responsible for volatile biosynthesis often demonstrate substrate promiscuity, producing multiple products from single substrates or acting on diverse substrate molecules [20]. Gene duplication events drive the evolution of plant volatile biosynthesis pathways, with duplicated genes diverging over time to develop specialized functions [20]. Minimal changes in critical amino acid residues can alter substrate preferences or product profiles of biosynthetic enzymes [20].

The lipoxygenase pathway represents a primary route for volatile fatty acid derivative formation in plants [19] [22]. This pathway initiates with lipase-mediated cleavage of C18-polyunsaturated fatty acids from cell membranes, followed by dioxygenation by 9- or 13-lipoxygenases [22]. Hydroperoxide lyases and allene oxide synthases process the resulting hydroperoxides to generate green leaf volatiles and jasmonic acid derivatives respectively [22].

Secondary metabolite pathways operate through distinct regulatory mechanisms in plant systems [19]. The fatty acid pathway generates green leaf volatiles, while the methylerythritol phosphate pathway produces terpenes, and the glucosinolate pathway yields isothiocyanates [19]. These pathways function independently with specific transcription factors controlling gene expression within individual pathways [19].

Environmental regulation profoundly influences volatile biosynthesis and emission patterns [22]. Biotic stressors including herbivory trigger volatile production through damage-associated molecular patterns or herbivore-associated molecular patterns [23] [22]. Mechanical damage inflicts systemic responses promoting defensive volatile emission throughout plant tissues [23].

Metabolic Pathway Classification for Plant Volatiles

| Pathway Category | Representative Compounds | Regulatory Mechanisms | Environmental Triggers |

|---|---|---|---|

| Fatty Acid Pathway | Green leaf volatiles | Lipoxygenase activity | Tissue damage, herbivory |

| Methylerythritol Phosphate | Terpenes, monoterpenes | Plastidial enzyme systems | Developmental cues |

| Glucosinolate Pathway | Isothiocyanates, nitriles | Glucosinolate hydrolysis | Pathogen attack |

| Phenylpropanoid Pathway | Aromatic volatiles | Phenylalanine ammonia-lyase | Stress responses |

Terpene synthase families demonstrate multi-substrate utilization capabilities, expanding the diversity of volatile products from limited precursor pools [24]. These enzymes access substrates from both cytosolic mevalonate-dependent pathways and plastidial methylerythritol phosphate pathways [24]. Multi-substrate utilization enables dynamic modifications in terpene profiles under metabolic perturbations or developmental transitions [24].

Tissue culture applications enhance secondary metabolite production through optimized media compositions and growth regulator supplementation [25]. Callus and cell suspension cultures provide controlled environments for volatile compound biosynthesis [25]. Elicitation strategies using methyl jasmonate and other signaling molecules stimulate enhanced volatile production in cultured plant tissues [25].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

2497-21-4

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

4-Hexen-3-one, (4E)-: INACTIVE